molecular formula C6H4BrNO2 B2843914 5-Bromo-3-hydroxypicolinaldehyde CAS No. 1227582-97-9

5-Bromo-3-hydroxypicolinaldehyde

Cat. No.: B2843914
CAS No.: 1227582-97-9
M. Wt: 202.007
InChI Key: FWVMLYGHSQNLDB-UHFFFAOYSA-N
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Description

5-Bromo-3-hydroxypicolinaldehyde is a chemical compound with the molecular formula C6H4BrNO2 and a molecular weight of 202.01 g/mol It is a derivative of picolinaldehyde, featuring a bromine atom at the 5-position and a hydroxyl group at the 3-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-hydroxypicolinaldehyde typically involves the bromination of 3-hydroxypicolinaldehyde. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yield and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-hydroxypicolinaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-3-hydroxypicolinaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-3-hydroxypicolinaldehyde largely depends on its chemical reactivity The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical processesThese properties make it a versatile compound in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxypicolinaldehyde: Lacks the bromine atom, making it less reactive in substitution reactions.

    5-Bromo-2-hydroxypyridine: Similar structure but with the hydroxyl group at a different position, affecting its reactivity and applications.

    5-Bromo-3-methoxypicolinaldehyde:

Uniqueness

5-Bromo-3-hydroxypicolinaldehyde is unique due to the presence of both a bromine atom and a hydroxyl group on the pyridine ring. This combination allows for a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various complex molecules .

Properties

IUPAC Name

5-bromo-3-hydroxypyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO2/c7-4-1-6(10)5(3-9)8-2-4/h1-3,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVMLYGHSQNLDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1O)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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